N-Fmoc (Z)-Fluvoxamine
CAS No.:
Cat. No.: VC0207661
Molecular Formula: C₃₀H₃₁F₃N₂O₄
Molecular Weight: 540.57
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₃₁F₃N₂O₄ |
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Molecular Weight | 540.57 |
Introduction
Chemical Identity and Structural Characteristics
N-Fmoc (Z)-Fluvoxamine is a complex organic molecule characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom of the (Z)-isomer of Fluvoxamine. The compound plays a crucial role in pharmaceutical synthesis and represents an important intermediate in the preparation of Fluvoxamine-based medications.
Chemical Nomenclature and Identification
The compound is formally identified as N-Fmoc (Z)-Fluvoxamine, representing the Z-geometric isomer of Fluvoxamine with an Fmoc protecting group on the amine functionality. While no specific CAS number is assigned to this particular protected derivative, the E/Z mixture has been registered under CAS number 1246833-32-8 .
Molecular Properties
The molecular characteristics of N-Fmoc (Z)-Fluvoxamine are summarized in the following table:
Property | Value |
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Molecular Formula | C30H31F3N2O4 |
Molecular Weight | 540.57 g/mol |
Physical State | White to Off-White Solid |
Melting Point | 106-108°C |
Solubility | Soluble in Chloroform, Ethyl Acetate, Dichloromethane, DMSO |
Purity (Commercial) | Typically ≥98% |
The compound features the characteristic Fmoc group attached to the nitrogen atom of Fluvoxamine, specifically in its Z-geometric isomer configuration .
Significance of Fmoc Protection in N-Fmoc (Z)-Fluvoxamine
Role of Fmoc as a Protecting Group
The fluorenylmethyloxycarbonyl (Fmoc) group serves as a crucial protecting moiety for amine functionalities in organic synthesis. In chemical protein synthesis and related applications, Fmoc protection offers several advantages:
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It provides stability against harsh oxidative conditions that are frequently employed in the generation of peptide thioesters from peptide hydrazides or o-aminoanilides .
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The ready availability of Fmoc-protected amino acids, such as Fmoc-Cys(Trt)-OH, which are routinely used in Fmoc solid-phase peptide synthesis, minimizes additional steps required for temporary protection .
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The Fmoc group can be readily removed under mild conditions, typically by exposure to piperidine solutions .
Deprotection Characteristics
A notable characteristic of Fmoc protection is the selective and efficient removal under specific conditions:
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The Fmoc group can be removed by short exposure (less than 7 minutes) to 20% piperidine at pH 11 in aqueous conditions at room temperature .
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In standard solid-phase peptide synthesis protocols, Fmoc deprotection is typically achieved using 20% piperidine in DMF (1 × 1 min and 2 × 10 min treatments) .
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Alternative deprotection conditions may include 10% piperazine in NMP/EtOH (9:1) mixtures .
Physical and Analytical Characteristics
Physical Properties
N-Fmoc (Z)-Fluvoxamine presents as a white to off-white solid with a defined melting point range of 106-108°C. The compound exhibits good stability when stored appropriately and is soluble in several organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO .
Storage Parameter | Recommended Condition |
---|---|
Temperature | 2-8°C (refrigerated) |
Protection | From air and light |
Alternative | Freezing for long-term storage |
Packaging | Sealed vials to prevent moisture exposure |
After receiving the compound, it is recommended to centrifuge the vial gently to ensure the product settles at the bottom, as transportation may cause the material to adhere to the neck or cap of the container .
Relationship to Fluvoxamine
Fluvoxamine as the Parent Compound
Fluvoxamine, the parent compound of N-Fmoc (Z)-Fluvoxamine, is a well-established selective serotonin reuptake inhibitor (SSRI) with significant clinical applications:
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It functions as a potent and selective inhibitor of neuronal serotonin reuptake with minimal effects on norepinephrine and dopamine neuronal reuptake .
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Apart from its affinity for σ1 receptors, fluvoxamine demonstrates negligible binding to various other receptor types, including adrenergic (alpha1, alpha2, beta), cholinergic, GABA, dopaminergic, histaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), and benzodiazepine receptors .
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The compound is classified in the ATC system under N06AB08, identifying it as a selective serotonin reuptake inhibitor within the broader category of psychoanaleptics and antidepressants .
Significance of the Z-Isomer
The specific (Z)-geometric isomer configuration in N-Fmoc (Z)-Fluvoxamine is noteworthy. Geometric isomerism can significantly impact the biological activity and pharmacokinetic properties of pharmaceuticals. The protection of this specific isomer enables controlled synthesis and investigation of isomer-specific effects in pharmaceutical development .
Applications in Pharmaceutical Research
Role as a Protected Intermediate
N-Fmoc (Z)-Fluvoxamine serves principally as a protected geometric isomer of Fluvoxamine in pharmaceutical synthesis and research . This protection is crucial for:
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Controlling reactivity during multi-step synthesis
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Ensuring stereochemical integrity during chemical transformations
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Facilitating selective modification of other functional groups within the molecule
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Serving as an analytical standard for identifying and quantifying impurities in pharmaceutical preparations
Analytical Applications
As a pharmaceutical impurity standard, N-Fmoc (Z)-Fluvoxamine plays an important role in:
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Quality control processes for Fluvoxamine manufacture
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Development of analytical methods for detecting and quantifying geometric isomers and other impurities
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Structure-activity relationship studies investigating the impact of geometric isomerism on drug efficacy
Future Research Directions
The strategic importance of N-Fmoc (Z)-Fluvoxamine in pharmaceutical development suggests several promising research avenues:
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Investigation of isomer-specific pharmacological effects of Fluvoxamine
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Development of improved synthetic routes for stereoselective preparation of Fluvoxamine isomers
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Exploration of structure-activity relationships based on geometric isomerism
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Application of similar protection strategies to other SSRI compounds
Analytical Methods for Characterization
Characterization of N-Fmoc (Z)-Fluvoxamine typically employs standard analytical techniques for organic compounds:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Infrared Spectroscopy for functional group identification
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Melting point determination for physical characterization
The compound's UV absorbance properties, particularly those of the Fmoc group, can be leveraged for quantitative analysis in solution .
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